molecular formula C14H21Cl2NO2 B13788100 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride CAS No. 63979-04-4

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride

Cat. No.: B13788100
CAS No.: 63979-04-4
M. Wt: 306.2 g/mol
InChI Key: BGJLYIBSTBLFTQ-UHFFFAOYSA-N
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Description

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride is a structurally complex naphthylamine derivative characterized by a partially hydrogenated naphthalene ring system. Key features include:

  • Substituents: A chlorine atom at position 5, methoxy (-OCH₃) groups at positions 7 and 8, and dimethylamine (-N(CH₃)₂) at the 1-position.
  • Salt form: The hydrochloride salt enhances solubility and stability.

Properties

CAS No.

63979-04-4

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

(5-chloro-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C14H20ClNO2.ClH/c1-16(2)11-7-5-6-9-10(15)8-12(17-3)14(18-4)13(9)11;/h8,11H,5-7H2,1-4H3;1H

InChI Key

BGJLYIBSTBLFTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=C(C(=C12)OC)OC)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced using iron and hydrochloric acid to form 1-naphthylamine . This intermediate undergoes further chemical modifications, including chlorination, methoxylation, and dimethylation, to achieve the desired compound. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and substituted naphthylamines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydro-naphthylamine derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Functional Groups Key Properties
Target Compound - C₁₃H₁₉Cl₂NO₂ 5-Cl, 7,8-di-OCH₃ Tetrahydro-naphthylamine, dimethylamine, hydrochloride Likely moderate solubility due to methoxy groups; potential CNS activity due to dimethylamine .
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride (S) 30074-73-8 C₁₂H₁₇Cl₂NO 8-Cl, 5-OCH₃ Tetrahydro-naphthylamine, dimethylamine, hydrochloride Chiral (S)-configuration may influence biological activity; reduced steric hindrance compared to target compound .
5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride - C₂₀H₂₃Cl₂NO 8-Cl, 5-OBenzyl Tetrahydro-naphthylamine, dimethylamine, hydrochloride Increased lipophilicity due to benzyloxy group; potential for enhanced membrane permeability .
N-(1-Naphthyl) ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ Ethylenediamine Naphthylamine, dihydrochloride High water solubility; widely used in colorimetric assays (e.g., nitrite detection) .
β-Naphthylamine hydrochloride 612-52-2 C₁₀H₁₀ClN - Naphthylamine, hydrochloride Known carcinogen; restricted industrial use; simpler structure lacking tetrahydro ring .

Key Findings:

Substituent Effects: Chlorine Position: The target compound’s 5-Cl substituent contrasts with the 8-Cl in analogs (e.g., 30074-73-8), altering electronic distribution and steric effects. Methoxy vs. Benzyloxy: Methoxy groups (electron-donating) in the target compound enhance solubility compared to lipophilic benzyloxy analogs (e.g., ), which may favor CNS penetration . Salt Form: Monohydrochloride (target) vs. dihydrochloride (e.g., 1465-25-4) impacts solubility and ionic strength in biological systems .

Toxicity and Safety: The tetrahydro ring and dimethylamine group in the target compound may reduce carcinogenic risk compared to β-Naphthylamine hydrochloride, a known carcinogen .

Applications: Pharmaceutical Potential: Dimethylamine derivatives (target and 30074-73-8) are structurally akin to neurotransmitter analogs, suggesting CNS applications . Analytical Chemistry: Ethylenediamine derivatives (e.g., 1465-25-4) excel in colorimetric assays, whereas the target compound’s dimethoxy groups may suit fluorescence-based methods .

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